molecular formula C14H11BrClNO4 B565261 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene CAS No. 1215782-19-6

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

Cat. No.: B565261
CAS No.: 1215782-19-6
M. Wt: 372.599
InChI Key: XEHBDGRCBZNSCK-UHFFFAOYSA-N
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Description

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H11BrClNO4. It is characterized by the presence of bromomethyl, chloro, methoxy, and nitrophenoxy functional groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and nitration reactions. The methoxy group is introduced through methylation of a hydroxyl group on the benzene ring. The reaction conditions often involve the use of solvents like chloroform, ethyl acetate, and methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxyl Derivatives: From the oxidation of the methoxy group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the methoxy and nitrophenoxy groups.

    4-Bromo-1-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group.

    3-Bromomethyl-1-chloro-4-methoxybenzene: Similar structure but lacks the nitrophenoxy group.

Uniqueness

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-[2-(bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO4/c1-20-11-3-5-14(12(7-11)17(18)19)21-13-4-2-10(16)6-9(13)8-15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBDGRCBZNSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695725
Record name 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215782-19-6
Record name 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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